![molecular formula C20H16N2O3 B12922911 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid CAS No. 924634-73-1](/img/structure/B12922911.png)
3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity, while the quinoline structure can intercalate with DNA, affecting gene expression . These interactions lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.
Quinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the indole component, leading to different chemical properties.
Uniqueness
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid is unique due to its combined indole and quinoline structures, allowing it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
Propiedades
Número CAS |
924634-73-1 |
|---|---|
Fórmula molecular |
C20H16N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(1H-indol-3-ylmethyl)-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O3/c1-11-6-7-14-16(8-11)22-17(19(23)18(14)20(24)25)9-12-10-21-15-5-3-2-4-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25) |
Clave InChI |
IJEQRROSARHWFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
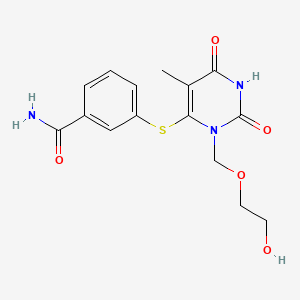
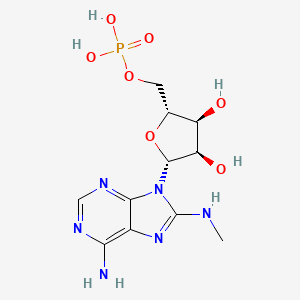
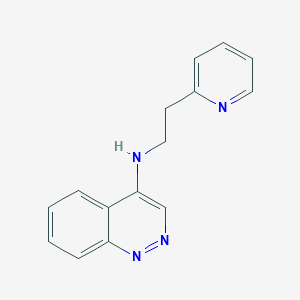
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
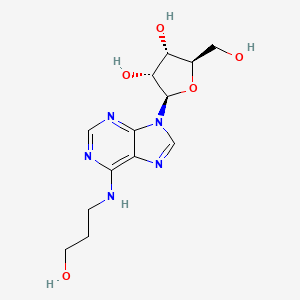
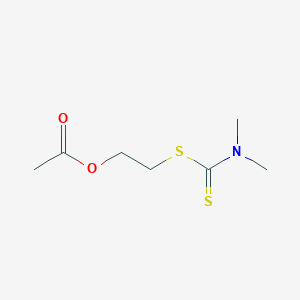
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
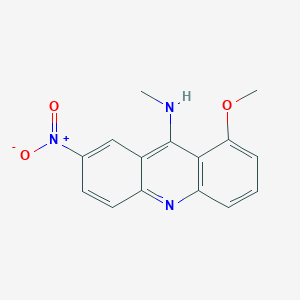
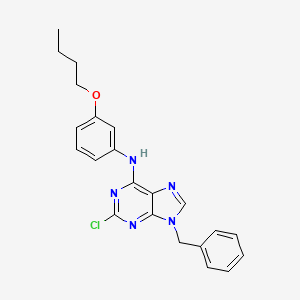

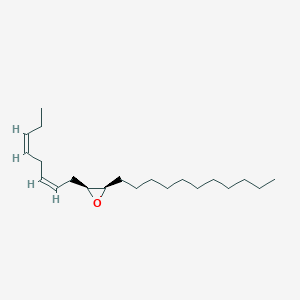
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
